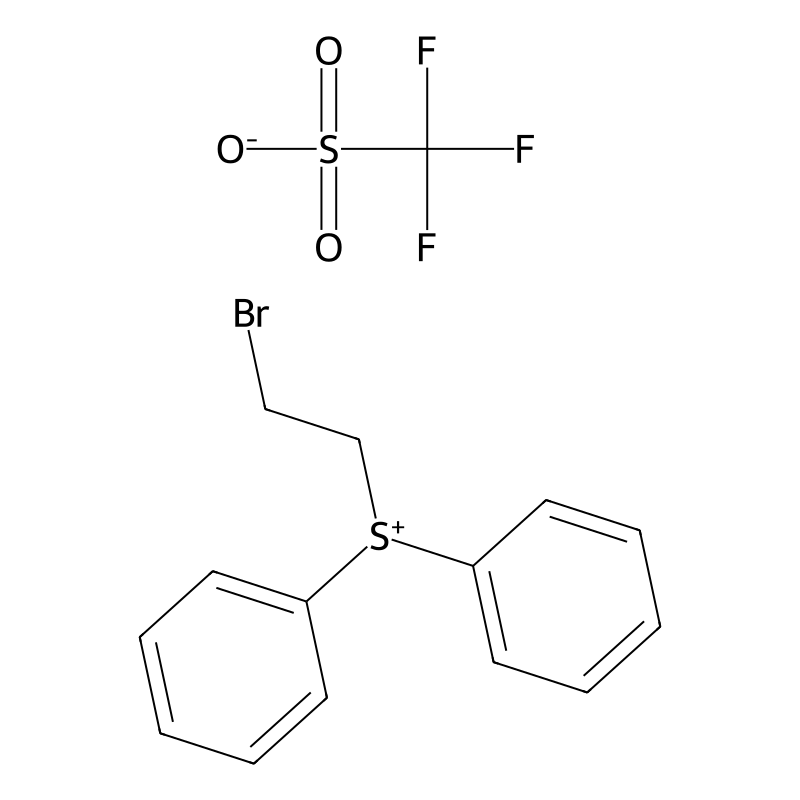(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Imidazolinium Salts
Scientific Field: Organic Chemistry
Summary of the Application: “(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate” is used as a vinyl sulfonium salt precursor in the synthesis of imidazolinium salts
Results or Outcomes: The reaction leads to the formation of imidazolinium salts
Sulfinylation Reactions
Summary of the Application: “(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate” is used as a reactant in sulfinylation reactions
Methods of Application: The specific methods of application in sulfinylation reactions can vary depending on the specific reaction conditions and the substrates used
Results or Outcomes: The outcome of these reactions is the formation of sulfinylated organic compounds
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is an organosulfonium compound characterized by its unique structure, which includes a diphenylsulfonium group and a bromoethyl substituent. This compound is notable for its potential applications in organic synthesis and material science due to its ability to act as a sulfonium salt, facilitating various chemical transformations. The trifluoromethanesulfonate group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
(2-Bromoethyl)diphenylsulfonium triflate itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor to vinyl sulfones, which can have diverse biological activities depending on the attached functional groups.
The reactivity of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be attributed to the presence of both the sulfonium ion and the bromoethyl moiety. As a sulfonium salt, it can undergo nucleophilic substitution reactions, where the bromine atom can be displaced by various nucleophiles. This property allows for the formation of new carbon-sulfur bonds, which are essential in the synthesis of complex organic molecules.
In addition, the compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonium group. This allows it to act as an electrophile in reactions involving aromatic compounds, leading to the formation of substituted aromatic derivatives.
The synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate typically involves several steps:
- Preparation of Diphenylsulfide: This can be achieved through the reaction of sodium sulfide with bromobenzene.
- Formation of Sulfonium Salt: The diphenylsulfide is then treated with a suitable reagent, such as methyl trifluoromethanesulfonate, to form the corresponding sulfonium salt.
- Bromination: The introduction of the bromoethyl group can be accomplished through electrophilic bromination using bromoethane under controlled conditions.
These steps may vary depending on specific laboratory conditions and desired yields.
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate finds applications in various fields:
- Organic Synthesis: It serves as a versatile reagent for creating complex organic molecules through nucleophilic substitution and electrophilic aromatic substitution reactions.
- Material Science: The compound can be used in developing polymeric materials where controlled cross-linking is required.
- Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for drug development or as an intermediate in synthesizing pharmaceutical agents.
Interaction studies involving (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate focus on its behavior in biological systems and its reactivity with various nucleophiles. Research typically examines how this compound interacts with enzymes or other biomolecules, assessing its potential effects on metabolic pathways and cellular functions.
Such studies are crucial for understanding the implications of using this compound in therapeutic contexts or as a reagent in biochemical applications.
Several compounds exhibit structural similarities to (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, including:
- Diphenylsulfide: Lacks the bromoethyl group but shares similar reactivity patterns due to its sulfonium structure.
- Methyl diphenylsulfide: A methyl-substituted variant that may show different reactivity profiles compared to the bromoethyl compound.
- Phenyltrimethylammonium salts: These compounds are structurally similar but differ in their quaternary ammonium nature instead of sulfonium.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








